molecular formula C10H9N3 B11816875 4-(Pyridazin-4-yl)aniline

4-(Pyridazin-4-yl)aniline

Cat. No.: B11816875
M. Wt: 171.20 g/mol
InChI Key: MGKARJCXUSZGFG-UHFFFAOYSA-N
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Description

4-(Pyridazin-4-yl)aniline (CAS 108655-23-8) is a chemical compound featuring an aniline group linked to a pyridazine ring, making it a versatile heterocyclic building block in medicinal and agrochemical research. The pyridazine core is a known pharmacophore, and derivatives of this structure have been identified as key scaffolds in the development of new therapeutic agents . Scientific literature indicates that functionalized pyridazine derivatives exhibit moderate to high activity against various bacteria and fungi, positioning them as promising candidates for antimicrobial research . Furthermore, related diazine compounds have been investigated as novel insecticides, with one study showing that an N-(pyridin-4-ylmethyl)aniline scaffold acts as a potent inhibitor of the AeKir1 channel in Aedes aegypti mosquitoes, leading to larval death . This suggests potential applications for this compound in the development of vector control agents. Researchers can utilize this compound to synthesize novel pyridazine-based structures for bio-orthogonal conjugation or to create hybrid heterocycles for multi-target drug discovery programs . This product is intended for research purposes and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-pyridazin-4-ylaniline

InChI

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H,11H2

InChI Key

MGKARJCXUSZGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Pyridazin 4 Yl Aniline and Cognate Derivatives

Strategies for Carbon-Nitrogen (C-N) Bond Formation to Construct the Core Scaffold

The direct formation of the C-N bond between the pyridazine (B1198779) and aniline (B41778) moieties is a common and efficient approach to synthesize 4-(pyridazin-4-yl)aniline and its derivatives. This is often accomplished using transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. nih.gov These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. core.ac.uk The versatility of this method allows for the coupling of a wide range of aryl halides and amines, including those with various functional groups. nih.govbeilstein-journals.org The development of specialized ligands and pre-catalysts has led to increasingly reliable and general protocols for these transformations. nih.gov

The synthesis of 4-(pyridin-4-yl)aniline (B84086) can be achieved by coupling a suitable pyridazine derivative with an aniline precursor using a palladium catalyst. For instance, the reaction of a halopyridazine with aniline in the presence of a palladium catalyst and a suitable base would yield the desired product. The choice of catalyst, ligand, base, and solvent are critical parameters that need to be optimized to achieve high yields and minimize side reactions. N-heterocyclic carbene (NHC)-palladium(II) complexes have been developed as effective catalysts for Buchwald-Hartwig amination reactions, tolerating a variety of substituents on both the aryl halide and the amine. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions

Aryl HalideAmineCatalyst SystemProductReference
Aryl ChloridesPrimary and Secondary AminesPd-NHC complexesN-Aryl Amines researchgate.net
BromoindoleAnilinePd(OAc)2/L3b, NaO-t-BuIndole-Aniline Adduct acs.org
(Hetero)aryl ChloridesAmines/Amides/SulfonamidesPd-PEPPSI-IPr(NMe2)2(Hetero)aryl Amines/Amides/Sulfonamides beilstein-journals.orgresearchgate.net

This table is illustrative and does not represent the direct synthesis of this compound but showcases the capability of the methodology.

Copper-Mediated Cross-Coupling Methodologies

Copper-mediated cross-coupling reactions, such as the Ullmann condensation and the Goldberg reaction, provide an alternative to palladium-catalyzed methods for C-N bond formation. wikipedia.org The Ullmann condensation traditionally involves the reaction of an aryl halide with a nucleophile, like an amine, in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.org Modern variations often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

The Goldberg reaction is a specific type of Ullmann condensation that couples an aryl halide with an aniline. wikipedia.orgwikidoc.org This method can be advantageous for certain substrates, particularly electron-rich aryl iodides, where Buchwald-Hartwig amination might be less effective. wikidoc.org The synthesis of N-(pyridin-4-yl)benzene amines has been demonstrated using a stable Cu(I) catalyst supported on a polyacrylate resin, showcasing a green chemistry approach to these couplings. mdpi.comnih.gov This catalytic system has been shown to be effective for coupling 4-chloropyridinium chloride with various anilines. mdpi.comnih.gov

Table 2: Copper-Mediated C-N Coupling Reactions

Aryl HalideAmineCatalyst SystemProductReference
4-Chloropyridinium chlorideAnilines (with EDG or EWG)Cu(I) on polyacrylate resinN-(pyridin-4-yl)benzene amines mdpi.comnih.gov
Aryl HalidesAnilinesCuI/phenanthrolineN-Aryl Anilines wikidoc.org
IodanilinesImidazolesCu(I) with ligandsImidazolyl-Anilines google.com

This table is illustrative and does not represent the direct synthesis of this compound but showcases the capability of the methodology.

Direct Arylation Approaches

Direct arylation, a type of C-H functionalization, has emerged as a powerful and atom-economical strategy for forming C-C and C-N bonds. sigmaaldrich.com This approach avoids the pre-functionalization of one of the coupling partners, such as the synthesis of an organometallic reagent or an aryl halide. sigmaaldrich.com In the context of synthesizing this compound, direct arylation could potentially involve the coupling of a pyridazine C-H bond with an aniline derivative or vice versa.

While specific examples for the direct arylation synthesis of this compound are not abundant in the provided search results, the general principles of C-H activation suggest its feasibility. nih.govbeilstein-journals.orgnih.gov For instance, palladium-catalyzed ortho-C-H arylation of aniline carbamates with diazonium salts has been reported. nih.gov Nickel-catalyzed direct arylation of pyridinium (B92312) ions has also been developed for the synthesis of azafluorenes. rsc.org These methodologies highlight the potential for developing direct arylation routes to this compound.

Functional Group Interconversions on Precursors

An alternative synthetic strategy involves the formation of the aniline or pyridazine ring system through the transformation of functional groups on a pre-existing scaffold.

Reduction of Nitro-Pyridazine Intermediates to the Aniline Moiety

A common and well-established method for the synthesis of anilines is the reduction of the corresponding nitro compounds. unimi.ityoutube.com This transformation can be applied to the synthesis of this compound by first synthesizing a 4-(nitrophenyl)pyridazine intermediate, followed by the reduction of the nitro group. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd/C), metal-acid combinations (e.g., Fe/acetic acid or SnCl2), and other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. youtube.comjsynthchem.commsu.edu

The choice of reducing agent is crucial to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. youtube.com For example, catalytic hydrogenation can sometimes lead to the reduction of other functional groups like halides. youtube.com A method for preparing 4-(piperidine-3-yl)aniline involves the reduction of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt with sodium borohydride and zinc chloride, which reduces both the nitro group and the pyridine (B92270) ring. google.com

Table 3: Common Reagents for Nitro Group Reduction

Reducing AgentConditionsCommentsReference
H2, Pd/CCatalytic hydrogenationCan reduce other functional groups youtube.com
Fe, Acetic AcidMild conditionsGenerally chemoselective youtube.com
SnCl2, EthanolMild conditionsEffective for nitro group reduction youtube.com
NaBH4 / Ni(PPh3)4Moderate reducing agentCan be used for selective reduction jsynthchem.com
PMHS, Pd(OAc)2, KFRoom temperatureCan selectively reduce nitro groups msu.edu

This table provides general information on nitro reduction and is not specific to the synthesis of this compound.

Transformations Involving Pyridazine Halides

Halogenated pyridazines are versatile intermediates in the synthesis of functionalized pyridazine derivatives. dur.ac.uk The halogen atom can be displaced by a variety of nucleophiles, including amines, to form C-N bonds. This nucleophilic aromatic substitution (SNAr) reaction is a viable route to this compound. The reactivity of the halopyridazine is influenced by the nature and position of the halogen and other substituents on the ring.

The reaction of a halopyridazine, such as 4-chloropyridazine, with aniline or a protected aniline derivative, would lead to the formation of the desired product. The reaction conditions, such as the solvent, temperature, and the presence of a base, would need to be optimized to facilitate the substitution. In some cases, the reaction may proceed through different mechanisms, such as the S(ANRORC) mechanism, which involves the addition of the nucleophile, ring-opening, and subsequent ring-closure. wur.nl

Multi-Component Reaction (MCR) Approaches for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. organic-chemistry.orgtcichemicals.com They offer a powerful strategy for generating libraries of structurally diverse compounds from simple building blocks.

While a direct one-pot MCR for the parent this compound is not prominently reported, MCR strategies are extensively used to create highly substituted pyridazine and related heterocyclic systems. A notable approach for pyridazine synthesis is the inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.gov This reaction typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.govbeilstein-journals.org This method is highly versatile and can be adapted to MCR formats to introduce diversity. For instance, a one-pot, three-component reaction between an arylglyoxal, malononitrile, and hydrazine (B178648) hydrate (B1144303) has been developed to synthesize 3-amino-5-arylpyridazine-4-carbonitriles, demonstrating a straightforward route to aminopyridazine derivatives. researchgate.net

The diversification potential of these reactions is significant. By varying the substituents on the tetrazine and the dienophile, a wide array of functionalized pyridazines can be accessed. A study by Xie et al. described an L-proline-catalyzed reaction between ketones and aryl-substituted 1,2,4,5-tetrazines to produce functionalized pyridazines, postulating a mechanism involving an enamine intermediate that acts as the electron-rich dienophile. beilstein-journals.org Such approaches could theoretically be adapted to include an aniline precursor as one of the components, leading directly to a diversified library of pyridazinyl-aniline scaffolds.

Table 1: Example of Multi-Component Reaction for Pyridazine Derivative Synthesis

Reactant AReactant BReactant CConditionsProduct ScaffoldReference
ArylglyoxalMalononitrileHydrazine HydrateWater/Ethanol, Room Temp.3-Amino-5-arylpyridazine-4-carbonitrile researchgate.net
KetoneAryl-substituted 1,2,4,5-tetrazineL-proline (catalyst)-Functionalized Pyridazine beilstein-journals.org

Chemo- and Regioselective Synthesis Considerations for the this compound Scaffold

Achieving the desired 4-substituted pattern on the pyridazine ring, especially with an aniline group, requires careful control over chemo- and regioselectivity. The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity in substitution reactions.

Regioselectivity in C-H Functionalization: Direct C-H functionalization is an atom-economical approach to modify heterocyclic cores. However, controlling the position of functionalization on the pyridazine ring is a significant challenge. The electronic nature of pyridazine directs nucleophilic attacks to the electron-poor carbon atoms (C3 and C6), while electrophilic and radical substitutions are more complex. For installing groups at the C4 position, strategies often involve pre-functionalized substrates or directing groups. Rhodium-catalyzed C-H amidation has been shown to be effective for pyridines, offering high regioselectivity that can be controlled by the electronic nature of substituents already on the ring. whiterose.ac.uk Similar principles can be applied to pyridazine systems, where the choice of catalyst and directing group would be crucial for targeting the C4 position.

Regioselectivity in Cross-Coupling Reactions: A more common and controllable strategy involves the use of pre-functionalized pyridazines, typically halogenated ones, in cross-coupling reactions. The synthesis of this compound often relies on the regioselective formation of a C-C bond between the C4 position of a pyridazine and the C1 position of an aniline derivative. This is most reliably achieved by starting with a 4-halopyridazine (e.g., 4-chloro or 4-bromopyridazine). The challenge then becomes the selective synthesis of this key intermediate.

An inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkynyl sulfide (B99878) has been shown to produce trisubstituted pyridazines with high regioselectivity. rsc.org The sulfide group can then be transformed into other functionalities, offering a handle for further derivatization. Similarly, palladium-catalyzed reactions on di-halogenated pyridazines can be controlled to achieve selective substitution at one position over another, depending on the relative reactivity of the C-X bonds and the reaction conditions.

Development of Novel and Efficient Synthetic Routes

The development of efficient synthetic pathways to the this compound scaffold is critical for its application in various research fields. Modern methods prioritize efficiency, scalability, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing the aryl-heteroaryl bond in this compound derivatives. This reaction involves the palladium-catalyzed coupling of a pyridazinyl halide or triflate with an aniline-derived boronic acid or ester. nih.gov

A general approach involves:

Synthesis of a 4-halopyridazine: This can be achieved through various methods, including cycloaddition reactions or functionalization of the pyridazine core.

Synthesis of a suitable aniline boronic acid derivative: This is often 4-aminophenylboronic acid or a protected version.

Suzuki-Miyaura Coupling: The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

This strategy has been successfully employed in the synthesis of related urea (B33335) derivatives, where a pyridin-3-yl boronic acid was coupled with a substituted bromoaniline precursor. The conditions are typically mild and tolerate a wide range of functional groups, making it a highly versatile method. mdpi.com

Table 2: Representative Palladium-Catalyzed Synthesis of Aryl-Pyridazine Derivatives

Heteroaryl SubstrateAryl Coupling PartnerCatalyst SystemBaseSolventProduct TypeReference
2-Fluoro-4-bromonitrobenzene derivative3-Pyridylboronic acidPd₂(PPh₃)₂Cl₂K₂CO₃Acetonitrile/Water4-(Pyridin-3-yl)nitrobenzene derivative mdpi.com
6-IodoquinolineVarious Amines (as nucleophiles)Pd(OAc)₂/PPh₃Et₃NDMFQuinoline-6-glyoxylamides mdpi.com
2-HalopyridineTrifluoroacetamide[RhCp*Cl₂]₂ (catalyst), AgSbF₆ (additive)-DCE2-Amido-6-halopyridine whiterose.ac.uk

Other Novel Routes: Beyond cross-coupling, other innovative methods are emerging. The reaction of 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones has been shown to yield 4-anilinoquinoline-3-carbonitriles via a palladium-catalyzed process involving intramolecular C-N bond formation and N-N bond fission. researchgate.net While this applies to a quinoline (B57606) system, the underlying chemical transformations suggest potential pathways for constructing aniline-substituted N-heterocycles from different precursors. Furthermore, syntheses starting from pyridazinones, which are readily accessible, followed by chlorination and subsequent substitution or coupling reactions, represent another viable and modular route to the target scaffold. thieme-connect.com

Chemical Reactivity and Derivatization Strategies for 4 Pyridazin 4 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The aniline ring in 4-(Pyridazin-4-yl)aniline is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is occupied by the pyridazinyl substituent, substitution is expected to occur at the two equivalent ortho positions (C2 and C6). It is important to note that the pyridazinyl group, being an electron-withdrawing heterocycle, exerts a deactivating effect on the aniline ring, which can make these reactions less facile compared to aniline itself.

Halogenation and nitration are fundamental EAS reactions that introduce key functional groups onto the aniline ring.

Halogenation: The reaction of this compound with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) is predicted to proceed readily, yielding di-halogenated products under standard conditions due to the strong activating effect of the amino group. The reaction is typically carried out in a polar solvent like acetic acid or ethanol.

Nitration: Nitration of anilines requires careful control of reaction conditions to prevent oxidation of the amino group by the strong nitric acid/sulfuric acid mixture. A common strategy involves the protection of the amino group via acylation to form an anilide. This moderates the reactivity, prevents oxidation, and directs nitration primarily to the para position. However, in this compound, the para position is blocked. Therefore, nitration of the acetylated derivative would be directed ortho to the activating acetamido group. Subsequent hydrolysis of the amide would yield the corresponding nitro-substituted aniline.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

Reaction Reagent/Conditions Expected Major Product
Bromination Br₂, Acetic Acid, RT 2,6-Dibromo-4-(pyridazin-4-yl)aniline

Sulfonation: The sulfonation of this compound can be achieved by heating with fuming sulfuric acid (H₂SO₄/SO₃). The amino group is protonated under these strongly acidic conditions to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. However, the reaction can also proceed on the small equilibrium concentration of the free amine, which directs ortho. The major product is often the result of substitution at the less sterically hindered position, ortho to the amino group.

Friedel-Crafts Acylation/Alkylation: Direct Friedel-Crafts reactions on this compound are generally not feasible. The basic amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated complex that is resistant to further electrophilic attack. To overcome this, the amino group must first be protected, typically as an acetanilide. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group. Friedel-Crafts acylation can then be performed, followed by deprotection of the amine to yield the desired keto-substituted aniline derivative.

Table 2: Sulfonation and Friedel-Crafts Acylation Strategies

Reaction Reagent/Conditions Expected Major Product
Sulfonation Fuming H₂SO₄, heat 2-Amino-5-(pyridazin-4-yl)benzenesulfonic acid

Nucleophilic Attack and Ring Transformations of the Pyridazine (B1198779) Moiety

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic attack. In principle, nucleophilic aromatic substitution (SNAr) could occur if a suitable leaving group were present on the ring. For the parent this compound, which lacks a leaving group, such reactions are challenging.

However, reactions analogous to the Chichibabin amination, involving the attack of a strong nucleophile like the amide ion (NH₂⁻), could potentially lead to the introduction of an amino group at the C3 or C6 positions of the pyridazine ring, which are ortho to the ring nitrogens. These reactions typically require harsh conditions and the formation of a hydride-Meisenheimer complex, followed by oxidation to restore aromaticity.

Ring transformation reactions, such as those initiated by strong bases or other nucleophiles leading to ring-opening and re-closure, have been reported for some pyridazine derivatives. For this compound, such transformations are not well-documented and would likely require specific activation of the pyridazine ring.

Amine-Based Derivatizations via the Aniline Group

The primary amino group of this compound is a potent nucleophile and represents the most straightforward site for derivatization.

Acylation: The aniline nitrogen readily reacts with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) to form stable amide derivatives. These reactions are typically high-yielding and are often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamides. This reaction, known as the Hinsberg test, is a reliable method for derivatizing primary amines.

Table 3: Acylation and Sulfonylation of the Amino Group

Reaction Type Reagent Base Product Name
Acylation Acetyl Chloride Pyridine N-(4-(Pyridazin-4-yl)phenyl)acetamide
Acylation Benzoyl Chloride Triethylamine N-(4-(Pyridazin-4-yl)phenyl)benzamide
Sulfonylation p-Toluenesulfonyl Chloride Pyridine 4-Methyl-N-(4-(pyridazin-4-yl)phenyl)benzenesulfonamide

Alkylation: Direct N-alkylation of the amino group with alkyl halides can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization. However, under carefully controlled conditions or with specific catalytic systems, selective mono-alkylation can be achieved.

Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination. rsc.orgwikipedia.org This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (Schiff base). This imine is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to afford the corresponding secondary amine. This method is highly efficient and prevents over-alkylation. organic-chemistry.orgresearchgate.net

Table 4: Reductive Amination with Various Carbonyl Compounds

Carbonyl Compound Reducing Agent Product Name
Benzaldehyde NaBH₃CN N-Benzyl-4-(pyridazin-4-yl)aniline
Acetone NaBH(OAc)₃ N-Isopropyl-4-(pyridazin-4-yl)aniline
Cyclohexanone NaBH₃CN N-Cyclohexyl-4-(pyridazin-4-yl)aniline

Palladium-Catalyzed Transformations for Further Functionalization

The this compound scaffold presents multiple sites for further functionalization via palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

The pyridazine ring, being an electron-deficient heterocycle, is particularly amenable to such transformations. Halogenated derivatives of this compound, which can be synthesized through standard halogenation procedures, would serve as excellent substrates for a variety of palladium-catalyzed couplings. For example, a bromo or iodo substituent on the pyridazine ring could readily participate in Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. researchgate.netnih.gov

The Suzuki-Miyaura coupling would enable the introduction of aryl or vinyl groups by reacting a halogenated this compound derivative with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Stille coupling offers another avenue for C-C bond formation, utilizing organotin reagents. This method is particularly useful for the introduction of a diverse array of organic fragments.

For the synthesis of acetylenic derivatives, the Sonogashira coupling is the method of choice, involving the reaction of a halo-pyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

The Heck reaction provides a means to introduce alkenyl substituents by coupling the halo-pyridazine with an alkene in the presence of a palladium catalyst and a base.

Furthermore, the aniline moiety itself can be functionalized using palladium catalysis. The Buchwald-Hartwig amination allows for the coupling of the primary amine with aryl halides or triflates to form diarylamines. Conversely, if the aniline nitrogen were to be incorporated into a triflamide or other suitable leaving group, it could potentially undergo coupling with various nucleophiles.

The following table summarizes some potential palladium-catalyzed transformations for the functionalization of a hypothetical halo-substituted this compound:

Reaction Coupling Partner Catalyst/Ligand System (Examples) Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)Aryl-substituted pyridazine
StilleAr-Sn(n-Bu)₃Pd(PPh₃)₄Aryl-substituted pyridazine
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuIAlkynyl-substituted pyridazine
HeckH₂C=CHRPd(OAc)₂, P(o-tol)₃Alkenyl-substituted pyridazine
Buchwald-HartwigAr-XPd₂(dba)₃, BINAPDiarylamine

This table presents generalized examples and specific conditions would require experimental optimization.

Exploiting Heterocyclic Nitrogen Lone Pairs for Coordination Chemistry

The pyridazine ring of this compound possesses two nitrogen atoms with available lone pairs of electrons, making it an excellent ligand for coordination to metal ions. The coordination chemistry of pyridazine and its derivatives has been a subject of interest due to the diverse structural motifs and potential applications of the resulting metal complexes in areas such as catalysis, materials science, and medicinal chemistry. acs.orgresearchgate.net

The two nitrogen atoms of the pyridazine ring can coordinate to a metal center in several ways. They can act as a monodentate ligand, where only one of the nitrogen atoms binds to the metal. Alternatively, the pyridazine ring can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion, leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode will depend on various factors, including the nature of the metal ion, the other ligands in the coordination sphere, the stoichiometry of the reaction, and the reaction conditions.

The aniline group in this compound can also participate in coordination, either directly through the nitrogen lone pair or indirectly by influencing the electronic properties of the pyridazine ring. The presence of the amino group can enhance the electron-donating ability of the pyridazine ring, thereby strengthening its coordination to metal centers. Furthermore, the aniline nitrogen, along with one of the pyridazine nitrogens, could potentially act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

The coordination of this compound to various transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), can be anticipated based on the known coordination chemistry of similar pyridazine-containing ligands. acs.orgresearchgate.net The resulting complexes would exhibit distinct geometries, such as octahedral, tetrahedral, or square planar, depending on the coordination number and the electronic configuration of the metal ion.

The formation of these metal complexes can be readily investigated using techniques such as single-crystal X-ray diffraction to determine the solid-state structure, and various spectroscopic methods (e.g., UV-Vis, IR, NMR) to characterize the complexes in solution. The electronic and magnetic properties of these complexes can also be studied to gain insights into the nature of the metal-ligand bonding.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Aniline (B41778) Moiety and its Impact on Biological Activity

The aniline moiety of 4-(Pyridazin-4-yl)aniline is a critical component for establishing interactions with biological targets and can be systematically modified to modulate activity, selectivity, and pharmacokinetic properties. While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer potential trends from studies on analogous anilino-heterocyclic compounds, such as anilinoquinazolines and anilino-pyrimidines, which are well-established kinase inhibitors.

Substitutions on the aniline ring can significantly impact biological activity. For instance, the introduction of small hydrophobic groups, such as methyl or halogen substituents, at the meta- or para-positions can enhance binding affinity by occupying hydrophobic pockets within a target protein's active site. In the context of kinase inhibition, such substitutions on the aniline ring of related scaffolds have been shown to be crucial for potency.

The amino group of the aniline moiety is a key hydrogen bond donor. Acylation or sulfonylation of this group would likely lead to a significant change in biological activity, potentially abolishing it if the hydrogen bond donation is critical for target engagement. Conversely, if the amino group is not directly involved in key interactions, its modification could be a strategy to alter physicochemical properties like solubility and cell permeability.

Table 1: Postulated Impact of Aniline Moiety Modifications on the Biological Activity of this compound Derivatives

Modification Position of Substitution Potential Impact on Biological Activity Rationale
Methyl meta- Potential increase in potency Occupancy of hydrophobic pocket
Chloro para- Potential increase in potency Electronic effects and hydrophobic interactions
Methoxy (B1213986) ortho- Potential decrease in potency Steric hindrance affecting planarity
Acetylation of -NH2 - Likely decrease or loss of activity Loss of hydrogen bond donor capability

Exploration of Substituent Effects on the Pyridazine (B1198779) Ring

Introducing substituents on the pyridazine ring can modulate its basicity and hydrogen bonding capacity. For example, the addition of electron-donating groups, such as amino or methoxy groups, would increase the basicity of the pyridazine nitrogens, potentially strengthening hydrogen bond interactions with target residues. Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease basicity.

In a study on pyridazine derivatives, the introduction of different substituents led to varied antimicrobial activities. For instance, the presence of a thiophen-2-yl group on the pyridazine ring of a related scaffold resulted in significant activity against certain bacterial strains. This highlights the potential for modulating the biological profile of this compound through pyridazine ring substitution.

Table 2: Potential Effects of Pyridazine Ring Substituents on the Properties of this compound

Substituent Position on Pyridazine Ring Predicted Effect on Basicity Potential Impact on Target Binding
Amino (-NH2) C3 or C6 Increase Enhanced hydrogen bonding
Methoxy (-OCH3) C3 or C6 Increase Enhanced hydrogen bonding and solubility
Chloro (-Cl) C3 or C6 Decrease Altered electronics and potential for halogen bonding

Conformational Analysis and its Influence on Ligand-Target Interactions

Computational modeling studies on similar bi-aryl heterocyclic compounds have shown that the lowest energy conformation is often non-planar, with a significant dihedral angle between the rings. This preferred conformation can be influenced by substituents on either ring. For example, bulky substituents at the positions ortho to the inter-ring bond can force a more twisted conformation, which may either be favorable or detrimental to binding, depending on the topology of the target's binding site.

The ability of the molecule to adopt a specific conformation to fit into a binding pocket is crucial. For kinase inhibitors, a relatively planar conformation is often required for optimal stacking interactions with aromatic residues in the ATP-binding site. Therefore, understanding the conformational preferences of this compound derivatives is essential for designing compounds with improved potency. The planarity can be critical for establishing effective π-π stacking interactions with aromatic residues in the binding site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models could be developed to predict their activity against a specific target, such as a protein kinase.

A typical QSAR study would involve a dataset of this compound analogs with their experimentally determined biological activities. Various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity.

While no specific QSAR models for this compound are readily available, studies on other classes of kinase inhibitors have successfully employed this approach. For example, 3D-QSAR studies on anilinoquinazoline (B1252766) derivatives have provided insights into the steric and electrostatic field requirements for potent inhibition of the epidermal growth factor receptor (EGFR) kinase. nih.gov Such models can guide the design of new this compound derivatives with enhanced potency by predicting the activity of yet-unsynthesized compounds.

Scaffold Hopping and Bioisosteric Replacement Strategies for the Pyridazinyl-Aniline Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with similar biological activity but improved properties. These approaches can be applied to the pyridazinyl-aniline framework to overcome issues such as poor pharmacokinetics, toxicity, or to explore new intellectual property space.

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups or fragments with others that have similar physicochemical properties. For the this compound scaffold, the aniline moiety could be replaced with other aromatic rings capable of hydrogen bond donation, such as an aminopyrazole or an indazole. Similarly, the pyridazine ring could be replaced by a bioisostere like a 1,2,4-triazine (B1199460) or a pyridone ring to modulate properties like metabolic stability and solubility. For example, replacing a phenyl ring with a pyridyl group has been shown to increase metabolic stability by making the ring more resistant to oxidative metabolism. nih.gov

Table 3: Potential Scaffold Hops and Bioisosteric Replacements for this compound

Original Fragment Potential Replacement Rationale for Replacement
Pyridazine Pyrimidine, Pyrazine (B50134) Modulate electronics, solubility, and metabolic stability
Pyridazine Pyridone Introduce hydrogen bond donor/acceptor functionality
Aniline Aminopyrazole, Indazole Alter hydrogen bonding geometry and physicochemical properties

Positional Isomerism Effects on SAR (e.g., comparison with pyridazin-3-yl or pyridazin-2-yl analogues)

The change in the substitution pattern from the 4-position to the 3-position of the pyridazine ring alters the vector of the aniline substituent relative to the pyridazine nitrogens. This can have a profound impact on how the molecule fits into a binding pocket and the specific interactions it can form. For example, the relative positioning of the aniline's amino group and the pyridazine's nitrogen atoms will be different, which could affect the formation of key hydrogen bonds with a target protein.

In the context of kinase inhibitors, where specific hydrogen bonds with the hinge region of the kinase are often crucial for activity, such a positional change could lead to a significant loss of potency if the new geometry is not compatible with the binding site. Conversely, in some cases, a positional isomer might exhibit improved activity or a different selectivity profile by enabling new, favorable interactions. While direct comparative studies for this compound and its positional isomers are not widely reported, the principle of positional isomerism having a dramatic effect on SAR is a well-established concept in medicinal chemistry.

Biological Activity and Mechanistic Studies of 4 Pyridazin 4 Yl Aniline Derivatives

Enzyme Inhibition and Modulation Studies

The 4-(pyridazin-4-yl)aniline core has been instrumental in the design of inhibitors targeting several key enzyme families. These studies have elucidated the structure-activity relationships that govern the potency and selectivity of these derivatives.

Kinase Enzyme Families (e.g., Tyrosine Kinases, Serine/Threonine Kinases like Pim-1, c-Met, IRAK-4, VEGFR-2)

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Derivatives of this compound have shown significant promise in this area.

Tyrosine Kinases: This broad family of enzymes is a frequent target for pyridazine-based inhibitors. Novel 4-anilinopyrimidine derivatives have been synthesized and evaluated for their kinase inhibitory activity. Certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have demonstrated selectivity for members of the class III receptor tyrosine kinase family. nih.govdrugbank.com

c-Met Kinase: A series of pyridazin-3-one derivatives substituted with morpholino-pyrimidine have been synthesized and assessed as tyrosine kinase inhibitors against the c-Met enzyme. nih.gov Many of these compounds exhibited good biological activity, with some displaying excellent inhibitory capabilities against both the c-Met enzyme and the Hs746T human gastric cancer cell line. nih.gov In a different study, novel bioisosteres of Cabozantinib were designed where a central benzene (B151609) ring was replaced by pyridine (B92270). One such compound, with an unsubstituted pyridine core, demonstrated potent c-Met inhibition with an IC50 value of 4.9 nM, comparable to Cabozantinib's 5.4 nM. patsnap.com

Pim-1 Kinase: The Pim-1 kinase, a serine/threonine kinase, is another important target in cancer therapy. Triazolo[4,3-b]pyridazine derivatives have been investigated as Pim-1 kinase inhibitors, with structure-activity relationship (SAR) studies helping to optimize their potency. mdpi.comnih.gov

IRAK-4: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key player in inflammatory signaling pathways. researchgate.netresearchgate.net Inhibition of IRAK-4 is a therapeutic strategy for inflammatory diseases. researchgate.netresearchgate.net Imidazo[1,2-b]pyridazine and indazole have been identified as scaffolds for potent IRAK-4 inhibitors. researchgate.net

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Novel N-arylmethyl-aniline/chalcone hybrids have been designed as potential VEGFR-2 inhibitors, with some compounds showing significant antiproliferative activity against various cancer cell lines. Additionally, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamides showed potent VEGFR-2 inhibitory activity, with IC50 values comparable to the standard drug sorafenib.

Target KinaseDerivative SeriesKey FindingsIC50/Ki Values
c-Met Pyridazin-3-one with morpholino-pyrimidineGood biological activity against c-Met and Hs746T cancer cell line.Not specified
c-Met Pyridine bioisostere of CabozantinibPotent inhibition, comparable to Cabozantinib.IC50: 4.9 nM
Pim-1 Triazolo[4,3-b]pyridazine derivativesIdentified as potent inhibitors through SAR studies.Not specified
IRAK-4 Imidazo[1,2-b]pyridazine and indazole scaffoldsIdentified as potent inhibitors of IRAK-4 kinase activity.Not specified
VEGFR-2 N-arylmethyl-aniline/chalcone hybridsSignificant antiproliferative activity in various cancer cell lines.Not specified
VEGFR-2 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamidesPotent inhibition, comparable to sorafenib.IC50: 46.83 ± 2.4 nM and 51.09 ± 2.6 nM

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and lowers glucagon (B607659) levels. Recent research has explored pyridazine-containing compounds as potential DPP-4 inhibitors. A study on pyridazine-acetohydrazide hybrids revealed their potential for DPP-IV-inhibitory activity in the nanomolar range.

Glucan Synthase Inhibition

Glucan synthase is a critical enzyme in fungi, responsible for synthesizing β-(1,3)-glucan, an essential component of the fungal cell wall. Its absence in mammals makes it an attractive target for antifungal drug development. A novel series of pyridazinone analogs have been developed as potent β-1,3-glucan synthase inhibitors. The structure-activity relationship study of these compounds, starting from a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, has led to the identification of derivatives with improved systemic exposure while maintaining good antifungal activity against Candida glabrata and Candida albicans.

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A, PDE10A)

Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways. Pyridazine (B1198779) derivatives have been investigated as inhibitors of several PDE isoenzymes. Specifically, pyrazolopyridine-pyridazinone derivatives have been developed from the non-selective PDE inhibitor ibudilast (B1674240) to create more potent and selective inhibitors of PDE3 and PDE4. nih.gov Structure-activity relationship studies revealed that specific substitutions on the pyridazinone ring could significantly enhance PDE4 inhibition. nih.gov Furthermore, some heterocyclic-fused pyridazinones have been shown to inhibit PDE4 and exhibit anti-inflammatory effects. patsnap.com The phosphodiesterase 10A (PDE10A) is highly expressed in the striatum and is a target for neurological and psychiatric disorders. While direct studies on this compound derivatives are limited, the broader class of pyridazine-containing compounds shows potential for PDE inhibition.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. A series of benzenesulfonamides incorporating pyridazinecarboxamide moieties have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Several of these compounds exhibited potent, isoform-selective inhibition. For instance, one compound showed an inhibition constant (Ki) of 6.2 nM against hCA I.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4a 3822866.7450.2271.1
4b 93.3308.678.9372.5
4c 221.116.18.5250.0
4f 154.737.234.290.8
5a 88.131.593.8188.5
5b 344.616.216.1329.5
5d 218.525.263.561.3
5e 71.416.252.3191.2
5f 21509.179.477.3
10a 197.97.441.690.8
10b 481.072.5130.894.8
10c 839.776.3568.8432.8
10d 6.28.0165.265.7
15 725.63.36.180.5
AAZ (Acetazolamide) 250.012.125.85.7

Antimicrobial Activity Evaluations

In addition to their enzyme-inhibiting properties, pyridazine derivatives have been explored for their potential as antimicrobial agents. Various studies have demonstrated the antibacterial and antifungal activities of newly synthesized pyridazine compounds. For example, certain pyridazinyl sulfonamide derivatives have shown significant antibacterial activity against E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. Another study highlighted that the antimicrobial and antifungal activity of pyridazine derivatives is influenced by their structural features, such as the nature of substituents. For instance, saturated or partially saturated pyrrolopyridazine compounds were found to have stronger activity than their aromatic counterparts, with different selectivity profiles against various microbial strains.

Antibacterial Spectrum and Efficacy against Specific Strains

Pyridazine derivatives have been evaluated for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant activity, often influenced by the specific substitutions on the pyridazine and aniline (B41778) rings.

Several synthesized pyridazinyl sulfonamide derivatives demonstrated notable antibacterial activity when tested using the agar (B569324) plate diffusion method. researchgate.net Significant efficacy was observed against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. researchgate.net Generally, pyridazine derivatives appear to be more active against Gram-positive bacteria than Gram-negative strains. researchgate.net For instance, certain pyrazolopyridazine derivatives showed significant action against both types of bacteria. medwinpublishers.com In contrast, some studies have found that while compounds were active against B. subtilis, S. aureus, and E. coli, they were not active against P. aeruginosa. researchgate.net The antibacterial potential of these compounds is often compared to standard antibiotics like penicillin and streptomycin (B1217042) to gauge their efficacy. nih.gov

Bacterial StrainActivity LevelCompound TypeReference
Staphylococcus aureusSignificant ActivityPyridazinyl sulfonamide derivatives researchgate.net
Escherichia coliSignificant ActivityPyridazinyl sulfonamide derivatives researchgate.net
Bacillus subtilisSignificant ActivityPyridazinyl sulfonamide derivatives researchgate.net
Pseudomonas aeruginosaVariable ActivityPyridazinyl sulfonamide derivatives researchgate.net
Staphylococcus aureusPotent Activity (MIC 10 μM for compound 5k)4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives nih.gov

Antifungal Efficacy

In addition to antibacterial properties, derivatives incorporating the pyridazine scaffold have been investigated for their antifungal potential against various pathogenic fungi. Several pryrazolopyridazine derivatives have been synthesized and evaluated for their action against multiple microbial strains, demonstrating their potential as antifungal agents. medwinpublishers.com

Studies have shown that certain pyrazolopyridazine compounds exhibit potent antifungal activity. medwinpublishers.com For example, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group were developed and evaluated for their effectiveness against several agricultural fungi, including Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Alternaria solani. researchgate.net One compound in this series, designated 5m, showed a particularly strong effect against F. graminearum with an EC50 value of 5.61 μg/mL, which was significantly superior to the commercial fungicide hymexazol (B17089) (56.19 μg/mL). researchgate.net Other research has focused on activity against human pathogens like Candida albicans, with some derivatives showing promising inhibition zones in screening assays compared to standard drugs like clotrimazole. nih.govnih.gov

Fungal StrainCompound TypeMeasured Efficacy (EC50/MIC)Reference
Fusarium graminearumPyrazolo[3,4-d]pyrimidin-4-one derivative (5m)5.61 μg/mL researchgate.net
Candida albicansPyrazolopyridazine derivativesPotent Activity medwinpublishers.com
Candida albicansAcridine-4-carboxylic acidMIC 60 µg/mL mdpi.com
Rhizoctonia solani1,2,4-Oxadiazole derivative (4f)12.68 μg/mL mdpi.com
Botrytis cinerea3-indolyl-3-hydroxy oxindole (B195798) derivative (3u)91.05% inhibition at 50 mg/L nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular drugs. neuroquantology.com Pyridazine derivatives have been identified as a promising class of compounds in this area. neuroquantology.com A variety of substituted-pyridazine derivatives have been investigated and found to be active against Mtb, with their performance benchmarked against standard antitubercular medications like Rifampicin and Isoniazid. neuroquantology.comnih.gov

Screening assays have identified several hydrazone derivatives with a pyridazine moiety that show inhibitory activity against Mtb at concentrations ranging from 1.56 to 200 μg/ml. neuroquantology.com For a compound to be considered 'active' in primary screening, it typically needs to have an IC90 value of ≤10 μg/mL. neuroquantology.com Further studies on 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) scaffolds, which are structurally related, led to the identification of compounds with high potency. nih.gov One such derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated an MIC90 value between 0.63 and 1.25 μM. nih.gov These findings highlight the potential of pyridazine-containing structures as a viable scaffold for developing new antitubercular therapies. neuroquantology.com

Compound TypeTarget StrainMeasured Efficacy (MIC/IC90)Reference
Hydrazone derivatives with pyridazine moietyMycobacterium tuberculosis1.56-200 μg/ml neuroquantology.com
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amineMycobacterium tuberculosis0.63-1.25 μM (MIC90) nih.gov
Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivativesMycobacterium strains3.90 µg/mL (MIC) mdpi.com

Antiproliferative and Cytotoxic Effects on Defined Cell Lines

Assessment of Growth Inhibition and Cell Viability

Derivatives of pyridazine have shown significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. The antiproliferative activity is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, which measures cell viability.

One study on pyrazolo[3,4-d]pyridazine derivatives reported remarkable cytotoxicity against several cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal carcinoma), and HEPG2 (liver carcinoma). nih.gov The activity was compared to the standard chemotherapeutic drug cisplatin. nih.gov Similarly, other pyrazole (B372694) derivatives have been shown to diminish the viability of human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231 in a cell-specific manner. nih.gov For example, the derivative TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours, while PYRIND was more effective against MCF7 cells (IC50 of 39.7 ± 5.8 μM). nih.gov The cytotoxic effects often show a dose-dependent relationship, where higher concentrations of the compound lead to a greater reduction in cell viability. jmchemsci.com

Cell LineCompound TypeMeasured Efficacy (IC50)Reference
A549 (Lung Cancer)Pyrazolo[3,4-d]pyridazine derivative (PPD-1)Highest anti-tumor activity among tested lines nih.gov
MDA-MB-231 (Breast Cancer)Pyrazole derivative (TOSIND)17.7 ± 2.7 μM (72h) nih.gov
MCF7 (Breast Cancer)Pyrazole derivative (PYRIND)39.7 ± 5.8 μM (72h) nih.gov
T47-D (Breast Cancer)Diarylpyrrole derivative (4i)12.19 μM nih.gov
Hela (Cervical Cancer)Pyrazolo[3,4-d]pyrimidine derivativesHigh cytotoxic activity mdpi.com

Investigation of Apoptosis and Cell Cycle Modulation

Beyond simply reducing cell viability, research has delved into the mechanisms by which these compounds exert their anticancer effects, focusing on the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Flow cytometry studies have shown that treatment with certain pyrazolo[3,4-d]pyridazine derivatives can induce apoptosis and cause cell cycle arrest. nih.gov For instance, one derivative led to a significant increase in the apoptotic cell population in A549 lung cancer cells (10.06% in treated cells vs. 0.57% in untreated cells) and induced Sub G1 and G2/M cell cycle arrest. nih.gov The mechanism of apoptosis induction often involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Treatment with a pyrazolo[3,4-d]pyridazine derivative was found to inhibit the expression of the anti-apoptotic bcl-2 gene, suggesting that it triggers apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov Other studies have confirmed that various pyridine and phthalazine (B143731) derivatives can promote apoptosis in different cancer cell lines, further establishing this as a key mechanism of their anticancer activity. mdpi.comnih.govmdpi.com

Ligand-Receptor Binding and Selectivity Profiling

To understand the specific molecular interactions driving the biological effects of this compound derivatives, researchers have investigated their binding to specific protein targets. This work is crucial for optimizing potency and selectivity, thereby enhancing therapeutic potential while minimizing off-target effects.

Molecular modeling and binding studies have identified several potential targets. For example, certain pyrazolo[3,4-d]pyridazine derivatives were studied for their interaction with the XIAP-BIR3 domain of the X-linked inhibitor of apoptosis (XIAP) protein, a key regulator of cell death. nih.gov 4-Anilinoquinazoline derivatives, which share structural similarities, are known to be highly selective tyrosine kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors. nih.gov In a different context, 4-amino and 4-ureido pyridazinone-based series have been identified as novel and potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a transporter implicated in metabolic diseases and cancer. nih.govsemanticscholar.org The inhibitory activity of these compounds was assessed by measuring their ability to displace a fluorescent probe from the FABP4 binding pocket, with effective ligands causing a reduction in fluorescence. nih.gov These studies provide a rational basis for the further development of these compounds as targeted therapeutic agents.

Elucidation of Molecular Mechanisms of Action and Cellular Targets

Investigations into structurally related compounds, particularly those with a pyridazinone scaffold, have revealed their potential to interact with a range of cellular targets, primarily enzymes involved in signaling pathways critical to disease progression. These findings provide a foundational understanding of how this compound derivatives could potentially exert their biological effects.

One area of significant interest is the inhibition of protein kinases. Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. Certain pyridazinone-containing molecules have demonstrated inhibitory activity against specific kinases. For instance, a series of 4-phenoxyquinoline derivatives featuring a pyridazinone moiety were identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Another key area of exploration for pyridazine-related compounds is in the modulation of inflammatory pathways. Research has shown that some pyridazinone derivatives can act as multi-target anti-inflammatory agents. These compounds have been found to inhibit enzymes such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are key players in the inflammatory response.

Furthermore, the pyridazine scaffold has been explored for its role in combating protein misfolding diseases. Studies on certain pyridazine-based molecules have suggested a mechanism of action that involves the stabilization of proteins in their native conformation, thereby preventing the formation of harmful amyloid fibrils associated with various neurodegenerative diseases.

Recent research into pyridazin-4-one derivatives has also identified them as inhibitors of necroptosis, a form of programmed cell death, by targeting Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov This highlights the potential for pyridazine-containing compounds to modulate cell death pathways.

Additionally, the 4-amino and 4-ureido pyridazin-3(2H)-one scaffold has been investigated for its potential as Fatty Acid Binding Protein 4 (FABP4) inhibitors, suggesting a role in metabolic diseases and cancer. mdpi.combath.ac.uk

While these findings are for structurally related compounds and not directly for this compound derivatives, they provide a strong rationale for future investigations into the specific molecular mechanisms and cellular targets of this particular chemical scaffold. The data from these related studies can guide the design and screening of novel this compound derivatives for a variety of therapeutic indications.

Detailed research findings on the inhibitory activities of related pyridazinone derivatives are presented in the data tables below.

Inhibitory Activity of Pyridazinone Derivatives against c-Met Kinase

Compound IDc-Met IC50 (nM)
15a2.15
Foretinib (Reference)3.23 - 5.00

Inhibitory Activity of Pyridazinone Derivatives against Inflammatory Enzymes

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)COX-2 IC50 (µM)5-LOX IC50 (µM)
3110.412.830.85.3>102
5a125.115.141.225.3>106.5
5b134.718.950.133.1>107
5c101.210.525.418.48.55
7a98.79.820.313.30.153
7b105.411.222.817.20.212.5
7f89.98.515.78.70.334
Zileuton (Reference)-----3.5

Computational Chemistry and Molecular Modeling Applications in 4 Pyridazin 4 Yl Aniline Research

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net This method is frequently employed to evaluate the binding affinities of potential drug candidates and to understand their interaction with the active site of a protein. unar.ac.id In the context of 4-(Pyridazin-4-yl)aniline research, docking simulations are crucial for predicting how its derivatives bind to target proteins, such as kinases or other enzymes implicated in disease.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki). nih.gov These values provide a quantitative estimate of the strength of the ligand-protein interaction. For instance, studies on structurally related 4-anilino quinazoline (B50416) derivatives have shown significant docking affinities for the protein tyrosine kinase, with binding energies ranging from -6.74 to -7.46 kcal/mol. nih.gov Another study on anilinoquinazoline (B1252766) derivatives identified a lead compound with binding energies of -6.39 kcal/mol and -8.24 kcal/mol against EGFR and VEGFR-2, respectively. ijcce.ac.ir These simulations help in ranking potential inhibitors and prioritizing them for further experimental testing. The Lamarckian genetic algorithm is a common method used to calculate the free energies of binding and inhibition constants for docked ligands. nih.gov

Table 1: Examples of Predicted Binding Affinities for Structurally Related Compounds

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Reference
4-Anilino Quinazolines Tyrosine Kinase -7.46 nih.gov
4-Anilino Quinazolines Tyrosine Kinase -7.31 nih.gov
4-Anilino Quinazolines Tyrosine Kinase -6.85 nih.gov
4-Anilino Quinazolines Tyrosine Kinase -6.74 nih.gov
Anilinoquinazoline Derivative 8a EGFR -6.39 ijcce.ac.ir

This table is generated based on data for structurally related compounds to illustrate the application of the technique.

Beyond predicting affinity, molecular docking reveals the specific mode of binding and identifies the key amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental for the stability of the ligand-protein complex. nih.gov For compounds containing a pyridazine (B1198779) ring, docking studies have identified several types of interactions with key residues. For example, hydrogen bonds, which are critical for stability, have been observed between the pyridazine nitrogen and amino acids like Q190 and Q193. nih.gov Other significant interactions for pyridazine-containing molecules include π-π stacking with histidine residues (H42) and π-S interactions with methionine (M166) and cysteine (C146). nih.gov In studies of pyridazinone-based inhibitors targeting Fatty Acid Binding Protein 4 (FABP4), key interactions were identified with residues such as R126, Y128, and R106. nih.gov

Table 2: Key Amino Acid Interactions for Pyridazine-Containing Ligands

Interaction Type Interacting Amino Acid Residues Target Protein Context Reference
Conventional Hydrogen Bonding Q190, Q193 Main Protease (Mpro) nih.gov
π-π Interactions H42 Main Protease (Mpro) nih.gov
π-S Interactions M166, M50, C146 Main Protease (Mpro) nih.gov

This table summarizes findings from studies on compounds containing the pyridazine moiety to exemplify the identification of key interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to investigate the dynamic stability of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by modeling the movements and interactions of atoms and molecules. uni-halle.de These simulations, often run for nanoseconds, are crucial for assessing the conformational stability of the bound ligand and the protein. nih.gov

The stability of the complex is typically analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable complex will exhibit minimal and consistent positional changes, indicated by a low average RMSD value. nih.gov The radius of gyration (Rg) can also be analyzed to assess the compactness and stability of the protein structure throughout the simulation. nih.gov Furthermore, MD simulations can be combined with methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking alone. nih.gov For example, a 100 ns MD simulation of a pyridazine-containing compound revealed that strong non-covalent interactions were key to its stability within the protein's active site, with a calculated binding free energy of -42.72 kcal mol−1. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. researchgate.net It is a powerful tool for understanding the relationship between a molecule's structure and its chemical reactivity. researchgate.netmdpi.com For this compound, DFT calculations can elucidate its electronic structure, reactivity, and other physical properties. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used for these types of investigations. mdpi.comtci-thaijo.org

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. mdpi.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com

A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com DFT studies on pyridazine molecules have shown that the addition of certain functional groups can decrease the energy gap, thereby increasing the molecule's reactivity. researchgate.net FMO analysis helps in understanding the regions of a molecule that are most likely to be involved in chemical reactions. wuxibiology.com

Table 3: Illustrative FMO Energies for Pyridazine-Related Structures

Molecule/Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference Context
TPA-AIG-TPA -4.89 -2.77 2.12 acs.org
4-Bromoanilinium Perchlorate -7.273 -3.169 4.104 mdpi.com

This table presents data from related aniline (B41778) and pyridazine compounds to demonstrate the outputs of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites. tci-thaijo.orgresearchgate.net The MEP map displays the electrostatic potential on the surface of a molecule using a color scale. researchgate.net Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red, while electron-poor regions, which are prone to nucleophilic attack, are colored blue. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or less negative potential, respectively. researchgate.net

MEP analysis provides a robust prediction of how a molecule will interact with other molecules, making it a valuable tool for understanding noncovalent interactions and molecular recognition. mdpi.comchemrxiv.org For a molecule like this compound, MEP maps would identify the electron-rich nitrogen atoms of the pyridazine and aniline groups as likely sites for electrophilic interaction (e.g., hydrogen bonding), while the electron-deficient regions would indicate sites for nucleophilic interaction. researchgate.net This analysis helps in rationalizing the binding modes observed in molecular docking simulations. researchgate.net

Prediction of Chemical Reactivity and Site Selectivity

Computational quantum mechanics provides a powerful framework for understanding the chemical reactivity and site selectivity of a molecule. By calculating its electronic structure, researchers can predict where and how a molecule is likely to react. For this compound, these methods can identify the most probable sites for electrophilic or nucleophilic attack, information that is crucial for designing synthetic routes or understanding its mechanism of action.

Key parameters derived from computational studies, such as Density Functional Theory (DFT), help in elucidating reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the aniline and pyridazine rings present distinct electronic environments. The aniline moiety, with its electron-donating amino group, is generally susceptible to electrophilic substitution on the phenyl ring. Conversely, the pyridazine ring, being an electron-deficient heterocycle, is more prone to nucleophilic attack. Computational models can precisely quantify these tendencies by calculating molecular electrostatic potential (MESP) maps and atomic charges. These calculations reveal the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for chemical reactions. nih.gov Such computational analyses can guide the synthesis of derivatives by predicting the outcome of various reactions and helping to select appropriate reaction conditions. nih.gov

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
ParameterValue (Arbitrary Units)Interpretation
EHOMO-5.8 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com
Dipole Moment3.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net
Electrophilicity Index (ω)1.5A global reactivity index that quantifies the electrophilic nature of a molecule. researchgate.net

Prediction of ADMET-Related Properties (e.g., metabolic stability, distribution profiles) using In Silico Models

In the process of drug discovery, a candidate molecule must possess not only high efficacy but also a favorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Predicting these properties early in the development pipeline is crucial to avoid costly late-stage failures. nih.gov In silico ADMET prediction models have become a standard tool for this purpose, using a molecule's structure to estimate its pharmacokinetic and toxicological characteristics. slideshare.net

For this compound, various ADMET properties can be predicted using online servers and specialized software like pkCSM and SwissADME. nih.gov These tools employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental results.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate how well the compound might be absorbed after oral administration. frontiersin.org Lipophilicity (calculated as LogP) and water solubility are also key determinants of absorption. japsonline.commdpi.com

Distribution: The models can predict the volume of distribution (VDss) and whether the compound is likely to cross the blood-brain barrier (BBB), which is critical for neurological drug candidates. slideshare.net Plasma protein binding is another important distribution factor that can be estimated.

Metabolism: One of the most significant hurdles in drug development is metabolic instability. news-medical.net In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize this compound and identify the specific sites on the molecule most susceptible to metabolic modification (Sites of Metabolism - SOMs). news-medical.net This allows chemists to modify the structure to block metabolic pathways and improve metabolic stability, often measured by parameters like half-life (T1/2) and intrinsic clearance (CLint) in human liver microsomes (HLM). nih.govmdpi.com

Excretion: The models can provide an estimate of the total clearance of the compound from the body.

Toxicity: Potential toxicity is a major reason for drug failure. In silico models can screen for various toxicities, including cardiotoxicity (such as hERG inhibition), hepatotoxicity, and mutagenicity (Ames test). japsonline.com

Table 2: Predicted ADMET-Related Properties for this compound (Illustrative Data)
ADMET PropertyCategoryPredicted Value/ClassificationSignificance
Water SolubilityAbsorptionModerately SolubleAffects dissolution and absorption in the gastrointestinal tract.
Intestinal Absorption (Human)AbsorptionHigh (>90%)Indicates good potential for oral bioavailability. frontiersin.org
Blood-Brain Barrier (BBB) PermeabilityDistributionLowSuggests the compound is less likely to cause central nervous system side effects.
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions involving the CYP2D6 enzyme.
Metabolic Stability (HLM T1/2)Metabolism15 minIndicates moderate metabolic stability; may be a candidate for optimization. mdpi.com
hERG I InhibitionToxicityNon-inhibitorLow risk of cardiotoxicity. japsonline.com
Ames ToxicityToxicityNon-mutagenicIndicates a low likelihood of being carcinogenic.

Homology Modeling for Target Protein Structure Prediction

The therapeutic effect of a drug molecule typically arises from its interaction with a specific protein target. Understanding the three-dimensional (3D) structure of this protein is paramount for structure-based drug design. While experimental techniques like X-ray crystallography and NMR spectroscopy can determine protein structures, they are not always feasible. When an experimental structure is unavailable, homology modeling provides a reliable computational alternative to predict it. nih.govsemanticscholar.org

The process of homology modeling is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov If this compound is identified as an inhibitor of a particular protein whose structure has not been experimentally determined, homology modeling can be used to build a 3D model of that target.

The typical workflow for homology modeling involves several key steps: nih.govresearchgate.net

Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (like the Protein Data Bank, PDB). The search aims to find one or more homologous proteins (templates) with a high degree of sequence identity (>30% is generally considered reliable) and an experimentally determined structure. nih.gov

Sequence Alignment: The target protein's sequence is carefully aligned with the sequence of the chosen template. This alignment is critical, as it forms the basis for building the model.

Model Building: A 3D model of the target protein is constructed based on the alignment. The coordinates of the aligned residues in the template structure are transferred to the corresponding residues in the target sequence. For regions with insertions or deletions (indels), especially in loop regions, specialized algorithms are used to predict their conformation.

Once a high-quality model of the target protein is generated, it can be used in molecular docking studies to predict the binding mode of this compound, providing crucial insights into the key interactions that govern its biological activity.

Advanced Analytical Research Methodologies for the Characterization of 4 Pyridazin 4 Yl Aniline

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within the 4-(Pyridazin-4-yl)aniline molecule.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the aniline (B41778) ring and the pyridazine (B1198779) ring. The protons on the aniline ring, being part of a para-substituted system, would likely appear as two distinct doublets. The pyridazine ring protons would also exhibit characteristic shifts and coupling patterns. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shifts of the carbon signals indicate their electronic environment (e.g., whether they are part of the electron-rich aniline ring or the more electron-deficient pyridazine ring). Carbons bonded directly to nitrogen atoms would show characteristic downfield shifts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. A COSY experiment would reveal proton-proton coupling correlations, confirming the connectivity of protons within the aniline and pyridazine rings. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted NMR Data for this compound
TechniquePredicted Observations
¹H NMRSignals in the aromatic region (approx. 6.5-9.5 ppm) corresponding to protons on the aniline and pyridazine rings. A broad singlet for the two amine (-NH₂) protons.
¹³C NMRDistinct signals for the 10 unique carbon atoms in the aromatic region (approx. 110-160 ppm). Chemical shifts would differentiate between carbons of the aniline and pyridazine moieties.
2D NMR (COSY/HSQC)COSY correlations would confirm J-coupling between adjacent protons on each aromatic ring. HSQC would link each proton to its corresponding carbon atom, confirming assignments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₉N₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique provides unequivocal confirmation of the compound's identity.

Table 2: HRMS Data for this compound
Molecular FormulaIonCalculated Exact MassExpected Observation
C₁₀H₉N₃[M+H]⁺172.08692An experimental m/z value matching the calculated mass to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features. The primary amine (-NH₂) group would show a distinctive pair of stretching vibrations. Aromatic C-H and C=C bonds in both the aniline and pyridazine rings would also produce characteristic signals.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C)Stretch1450 - 1600
Pyridazine (C=N)Stretch1550 - 1650
Amine (C-N)Stretch1250 - 1350

X-ray Crystallography for Precise Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single, high-quality crystal of the substance. The resulting diffraction pattern is analyzed to build a precise model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would reveal the planarity of the aromatic rings and the specific geometry of the amine group. Furthermore, this analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the amine group of one molecule and the nitrogen atoms of the pyridazine ring on a neighboring molecule. Such data is invaluable for understanding the compound's solid-state properties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, making them critical for both the purification and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a chemical compound. In a typical reverse-phase HPLC (RP-HPLC) analysis, the sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (such as C18 silica). A polar mobile phase is then pumped through the column.

For this compound, its purity would be determined by injecting a solution of the compound into the HPLC system. The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic system strongly absorbs light. A pure sample would ideally yield a single, sharp peak in the resulting chromatogram. The presence of other peaks would indicate impurities, and the area of each peak is proportional to the concentration of the corresponding component. This allows for a quantitative assessment of purity, often expressed as a percentage of the total peak area.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in the literature, the analysis of aniline and its derivatives is well-established and provides a framework for potential method development. ykcs.ac.cnepa.gov Aniline compounds can be challenging to analyze by GC due to their polarity and potential for thermal degradation, which may necessitate derivatization to improve volatility and thermal stability. nih.gov However, direct analysis is often achievable with modern, robust capillary columns. d-nb.info

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. For aniline derivatives, a common detector is a mass spectrometer (MS), which provides both quantification and structural information for definitive identification. ykcs.ac.cnnih.gov Headspace GC-MS is a particularly useful variation for detecting volatile anilines in complex matrices, such as industrial wastewater. ykcs.ac.cn

Method development for this compound would involve optimizing parameters such as the injector temperature, oven temperature program, column type (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane), and detector settings to achieve good peak shape and resolution. Given the polarity of the pyridazine and aniline moieties, careful optimization would be required to prevent peak tailing and ensure reproducible results.

ParameterTypical Condition for Aniline DerivativesPurpose
ColumnRxi-5MS (30 m x 0.25 mm x 0.25 µm)Provides separation of analytes. Non-polar to mid-polarity columns are common. nih.gov
Injector Temperature250-270 °CEnsures rapid and complete vaporization of the sample. nih.gov
Oven ProgramInitial temp 40-60°C, ramped to 280°CSeparates compounds based on boiling point and column interaction. nih.gov
Carrier GasHelium or HydrogenTransports the sample through the column.
DetectorMass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD)Provides sensitive detection and identification of the analyte. epa.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This is typically achieved through combustion analysis, where a small, precisely weighed amount of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the elemental composition of the original sample.

For a pure sample of this compound, the experimentally determined percentages of C, H, and N must align closely (typically within ±0.4%) with the theoretical values calculated from its molecular formula, C₁₀H₉N₃. This verification is crucial to confirm the identity and purity of the compound, ensuring that the correct product was obtained from a chemical synthesis.

ElementMolecular FormulaMolecular Weight (g/mol)Theoretical Percentage (%)
Carbon (C)C₁₀H₉N₃171.2070.16%
Hydrogen (H)5.30%
Nitrogen (N)24.54%

Photophysical and Optical Property Investigations (e.g., UV-Vis Absorption, Fluorescence, Non-Linear Optics)

The unique "push-pull" electronic structure of this compound, where the aniline group acts as an electron donor (push) and the pyridazine ring acts as an electron acceptor (pull), suggests it may possess interesting photophysical and optical properties.

UV-Vis Absorption: The compound is expected to absorb light in the ultraviolet-visible (UV-Vis) region. This absorption corresponds to the energy required to promote electrons from lower-energy molecular orbitals to higher-energy ones, specifically π→π* and n→π* transitions associated with its aromatic and heteroaromatic systems. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are sensitive to the molecular environment. In push-pull systems like this, the energy of the absorption band, particularly the one corresponding to the intramolecular charge transfer (ICT) from the donor to the acceptor, can be influenced by solvent polarity.

Fluorescence: Molecules with significant ICT character are often fluorescent, emitting light as the excited state relaxes back to the ground state. The emission properties, such as the fluorescence maximum and quantum yield, are highly dependent on the nature of the excited state. For many push-pull chromophores containing pyrazine (B50134) or other diazine rings, a strong emission solvatochromism is observed. researchgate.net This means the color of the emitted light changes with the polarity of the solvent, a hallmark of a highly polar emitting state stabilized by polar solvents. researchgate.net

Non-Linear Optics (NLO): The asymmetric charge distribution in push-pull molecules can lead to significant second-order non-linear optical (NLO) properties. These materials can interact with intense laser light to produce new frequencies, a property that is valuable for applications in optoelectronics and photonics. nih.gov The key figure of merit for second-order NLO activity is the first hyperpolarizability (β). Studies on related pyrazine and pyridazine derivatives have shown that the diazine ring can function effectively as an acceptor, leading to substantial NLO responses. researchgate.net The magnitude of this response is directly related to the efficiency of the intramolecular charge transfer from the donor to the acceptor. researchgate.net The NLO properties are typically investigated experimentally using techniques like Hyper-Rayleigh Scattering (HRS) in solution and are often complemented by quantum chemical calculations to understand the structure-property relationships. rsc.orgrsc.org

PropertyAnalytical TechniqueExpected Finding for this compound
Light AbsorptionUV-Vis SpectroscopyAbsorption bands in the UV-Vis range corresponding to π→π* and ICT transitions.
Light EmissionFluorescence SpectroscopyPotential for fluorescence with emission wavelength sensitive to solvent polarity (solvatochromism). researchgate.net
Second-Order NLO ResponseHyper-Rayleigh Scattering (HRS)A non-zero first hyperpolarizability (β) value, indicative of NLO activity due to its push-pull structure. researchgate.net

Applications in Chemical Biology and Drug Discovery Research Pipelines

Role as a Chemical Probe for Investigating Biological Pathways and Protein Function

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the interrogation of its function within a cellular or organismal context. nih.gov An ideal chemical probe possesses high potency, selectivity, and a well-understood mechanism of action, making it a critical tool for validating the role of a protein in biological pathways and disease processes. chemicalprobes.org While the 4-(Pyridazin-4-yl)aniline scaffold is more frequently associated with therapeutic agent development, its derivatives that exhibit high potency and selectivity for specific targets can be repurposed as chemical probes.

For instance, a highly selective inhibitor of a particular kinase, developed from the this compound framework, can be used to elucidate the specific downstream signaling events regulated by that kinase. By observing the physiological and molecular changes in cells or animal models upon administration of the inhibitor, researchers can delineate the kinase's role in complex biological networks. Although not always initially designed for this purpose, potent and specific inhibitors originating from this scaffold serve as de facto chemical probes, providing invaluable insights into protein function and pathway analysis that are crucial for target validation in early-stage drug discovery. nih.gov

Utilization as a Privileged Scaffold for Designing Targeted Therapies

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The pyridazine (B1198779) nucleus, a core component of this compound, is widely recognized as such a scaffold. thieme-connect.comrhhz.netdrugbank.com Its advantageous physicochemical properties, including its ability to participate in hydrogen bonding and other molecular interactions, make it an invaluable starting point for designing targeted therapies. thieme-connect.comrhhz.net

The pyridazine scaffold has been extensively used in the development of anticancer agents, particularly those targeting protein kinases. thieme-connect.com Kinases are a critical class of enzymes that are often dysregulated in cancer, making them prime targets for therapeutic intervention. mdpi.com The 4-anilino-heterocycle motif, exemplified by this compound, is a classic structure for kinase inhibitors, designed to compete with ATP for binding in the enzyme's active site. researchgate.net Numerous pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit a diverse array of biological processes involved in cancer progression, including aberrant metabolism, cell signaling, and epigenetic modifications. nih.gov This has led to the development of inhibitors for targets such as tropomyosin receptor kinase (TRK) and other receptor tyrosine kinases. nih.govnih.gov

The utility of the pyridazine scaffold extends beyond oncology. Its derivatives have been investigated for a wide range of therapeutic applications, highlighting its status as a versatile and privileged structure in modern drug design. rhhz.netnih.gov

Contribution to Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. The pyridazine scaffold has been successfully employed in SBDD campaigns. A notable example involves the design of inhibitors for Dihydropteroate Synthase (DHPS), a validated antibacterial target.

Researchers identified a pyridazine-based compound that binds to the pterin-binding pocket of DHPS. Although this initial compound had suboptimal interactions, its crystal structure in complex with the enzyme provided a detailed roadmap for improvement. Using this structural information, a new series of pyrimido[4,5-c]pyridazine (B13102040) derivatives were designed to enhance binding affinity. Key modifications included removing a methyl group to reduce steric hindrance and optimizing the length of a side chain to fully engage a key binding pocket. This rational, structure-guided approach led to the development of inhibitors with significantly improved affinity for the target enzyme.

This case illustrates how the pyridazine core can serve as a foundational element in SBDD, allowing for iterative modifications based on high-resolution structural data to achieve potent and specific target engagement.

Lead Identification and Optimization in Preclinical Drug Discovery Programs

The process of discovering a new drug often begins with identifying a "hit" or "lead" compound from a large chemical library, which is then chemically modified and optimized to improve its potency, selectivity, and drug-like properties. The this compound scaffold and its derivatives have featured prominently in such lead identification and optimization programs.

In one example, a research program sought to develop inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer. Through a computer-aided drug design approach, the 4-amino-pyridazin-3(2H)-one scaffold, a close analog of this compound, was identified as a promising starting point. This initial lead was then subjected to a rigorous optimization process. Researchers synthesized a series of new analogs, systematically modifying different parts of the molecule to improve its inhibitory activity. This effort led to the identification of compounds with significantly enhanced potency, demonstrating low micromolar efficacy against FABP4. The structure-activity relationship (SAR) studies performed during this process provided crucial insights into which chemical features were essential for biological activity. nih.gov

The table below summarizes the optimization of a 4-amino-pyridazin-3(2H)-one scaffold for FABP4 inhibition, showcasing how modifications to the core structure can lead to improved potency.

Compound IDCore ScaffoldModificationsIC50 (µM)
Lead Compound 4-amino-pyridazin-3(2H)-oneInitial scaffold> 10 µM
Analog 3e 4-amino-pyridazin-3(2H)-onePhenyl substitution2.10 µM
Analog 11a 4-amino-pyridazin-3(2H)-oneUreido modification1.85 µM
Analog 14c 4-amino-pyridazin-3(2H)-oneN-acylation1.62 µM
Analog 14e 4-amino-pyridazin-3(2H)-oneOptimized N-acylation1.57 µM

This table is generated based on data presented in research on FABP4 inhibitors to illustrate the lead optimization process.

Development of Receptor Agonists/Antagonists and Enzyme Inhibitors based on the Scaffold

The structural versatility of the this compound scaffold has enabled its use in the development of a wide array of bioactive molecules, including receptor antagonists and enzyme inhibitors targeting various diseases.

Receptor Antagonists: Derivatives of the pyridazinone core have been synthesized and evaluated as antagonists for integrin receptors, specifically α4β1 and α4β7. These receptors are involved in cell adhesion processes and are implicated in inflammatory diseases. By modifying the core structure with functionalized phenylalanine analogs, researchers have developed potent dual antagonists of both receptors, as well as selective antagonists for α4β7. These compounds demonstrate the potential of the pyridazine scaffold to generate molecules that can modulate protein-protein interactions at the cell surface.

Enzyme Inhibitors: The pyridazine framework is a key component in numerous enzyme inhibitors. As discussed, derivatives have been optimized as potent inhibitors of FABP4. In other research, 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives have been identified as multi-target anti-inflammatory agents. These compounds have shown inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and various isoforms of carbonic anhydrase (CA), which are all key enzymes in inflammatory pathways.

The table below presents inhibitory data for selected pyridazine derivatives against these enzyme targets, illustrating the scaffold's capacity to yield potent inhibitors for diverse enzyme classes.

Compound ScaffoldTarget EnzymeInhibition (IC50 / KI)Therapeutic Area
Pyridazinone-phenylalanineIntegrin α4β7Selective AntagonismInflammation
4-amino-pyridazin-3(2H)-oneFABP4IC50 = 1.57 µMMetabolic Disease/Cancer
3-hydroxy-6-oxopyridazine5-LOXIC50 = 2 µMInflammation
Pyridazine sulphonateCOX-2Potent InhibitionInflammation
Benzyloxy pyridazineCarbonic Anhydrase IXKI = 4.9 nMCancer
3-hydroxy-6-oxopyridazineCarbonic Anhydrase XIIKI = 5.3 nMCancer

This table synthesizes findings from various studies to showcase the broad applicability of the pyridazine scaffold in developing enzyme inhibitors and receptor antagonists.

Emerging Research Directions and Future Perspectives for the 4 Pyridazin 4 Yl Aniline Scaffold

Exploration of Complex Fused Heterocyclic Systems Incorporating the Pyridazinyl-Aniline Core

A significant frontier in medicinal chemistry involves the synthesis of complex, multi-ring structures to enhance biological activity and specificity. The 4-(pyridazin-4-yl)aniline scaffold serves as an excellent starting point for creating novel fused heterocyclic systems. By strategically annulating additional rings onto the pyridazine (B1198779) or aniline (B41778) portions of the molecule, researchers can rigidly constrain the conformation of the molecule. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency.

Recent synthetic strategies have focused on intramolecular cyclization reactions to build upon the pyridazinyl-aniline core. For instance, derivatives of this scaffold can be functionalized with reactive groups that, under specific conditions, form new carbon-carbon or carbon-heteroatom bonds, leading to the creation of tri- and tetracyclic systems. These new molecular architectures are then screened for a wide range of biological activities, from kinase inhibition to antimicrobial effects. The goal is to develop compounds with novel mechanisms of action or improved selectivity profiles compared to their non-fused counterparts.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridazinyl-Aniline Scaffolds

Fused System ClassSynthetic StrategyPotential Therapeutic Area
Pyrido[3,4-d]pyridazinesIntramolecular Heck reactionOncology
Benzimidazo[1,2-b]pyridazinesCondensation with ortho-phenylenediaminesAntiviral
Thieno[2,3-d]pyridazinesGewald reaction followed by cyclizationAnti-inflammatory
Pyrazolo[3,4-d]pyridazinesReaction with hydrazine (B178648) derivativesCNS Disorders

Integration into Prodrug Strategies for Enhanced Biological Delivery

The inherent physicochemical properties of the this compound scaffold, while beneficial for target binding, may not always be optimal for drug delivery. Issues such as poor solubility or limited membrane permeability can hinder the therapeutic potential of an otherwise potent compound. To overcome these challenges, researchers are increasingly integrating the scaffold into prodrug designs.

A common approach involves masking the polar aniline group with a labile chemical moiety. For example, acylation of the aniline nitrogen to form an amide or carbamate (B1207046) can increase the lipophilicity of the compound, facilitating its passage across cell membranes. Once inside the cell, endogenous enzymes such as esterases or amidases cleave the promoiety, releasing the active this compound-containing drug at the site of action. Another strategy involves attaching a phosphate (B84403) group to the aniline, creating a highly water-soluble phosphate ester prodrug that can be administered intravenously and is later activated by cellular phosphatases.

Development of Targeted Degraders Utilizing the this compound Scaffold

Targeted protein degradation has emerged as a powerful therapeutic modality. Technologies like PROteolysis TArgeting Chimeras (PROTACs) utilize bifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The this compound scaffold is being explored as a "warhead" or ligand that can specifically bind to a protein of interest (POI). This scaffold can be synthetically modified by attaching a flexible linker, which is in turn connected to a ligand that binds an E3 ligase (e.g., Von Hippel-Lindau or Cereblon). The resulting PROTAC leverages the inherent binding affinity of the pyridazinyl-aniline moiety for its target to induce its degradation. This approach offers a catalytic mode of action and can address proteins that have been historically difficult to inhibit with traditional small molecules.

Advanced Mechanistic Studies using Multi-Omics Approaches

To fully understand the biological effects of compounds built around the this compound scaffold, researchers are moving beyond single-endpoint assays. The application of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to these molecules.

For instance, after treating cancer cells with a novel kinase inhibitor based on this scaffold, transcriptomics (via RNA-seq) can reveal widespread changes in gene expression, identifying entire pathways that are modulated by the drug. Concurrently, proteomics can quantify changes in protein levels and post-translational modifications, confirming target engagement and uncovering potential off-target effects. Metabolomics can then shed light on how these changes impact cellular metabolism. By integrating these large datasets, a comprehensive picture of the compound's mechanism of action can be constructed, facilitating further optimization and identifying potential biomarkers for patient selection in future clinical studies.

Application in Functional Materials Science and Supramolecular Chemistry

The utility of the this compound scaffold is not limited to medicine. Its rigid, planar structure and specific hydrogen bonding donor-acceptor sites make it an attractive building block for functional materials and supramolecular assemblies.

In materials science, polymers incorporating this scaffold are being investigated for their electronic and optical properties. The nitrogen-rich pyridazine ring can coordinate with metal ions, opening up possibilities for creating novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, or chemical sensing. The aniline moiety provides a site for polymerization or for grafting the molecule onto surfaces to modify their properties.

In supramolecular chemistry, the directed hydrogen bonds and potential for π-π stacking interactions allow this compound derivatives to self-assemble into well-defined, higher-order structures like gels, liquid crystals, or nanofibers. These materials could find applications in areas such as organic electronics or as scaffolds for tissue engineering.

Q & A

Q. What synthetic routes are most effective for producing 4-(Pyridazin-4-yl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling .
  • Temperature : 80–120°C for 12–24 hours to ensure completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    Table 1 : Typical Yield Ranges for Analogous Aniline Derivatives
Reaction TypeYield (%)Purity (%)Reference Method
Cross-Coupling60–85>95
Nucleophilic Substitution70–90>90

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and pyridazine ring carbons (δ 140–160 ppm). Coupling patterns distinguish substitution sites .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., m/z 172 for C₁₀H₈N₃) .
  • FT-IR : N-H stretching (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound, and how should storage conditions be tailored?

  • Methodological Answer :
  • Solubility : High in DMSO (>50 mg/mL) and moderate in ethanol (~10 mg/mL). Test via saturation shake-flask method .
  • Stability : Degrades under prolonged UV exposure. Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize catalyst loading (1–5 mol%) and degassing protocols .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient sites on the pyridazine ring, guiding regioselectivity .
  • In Situ Monitoring : Use HPLC-MS to detect intermediates and byproducts .

Q. What role does the pyridazine ring’s electronic structure play in directing nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Electron Deficiency : Pyridazine’s electron-withdrawing nature activates para/ortho positions on the aniline moiety for NAS.
  • Kinetic Studies : Vary substituents (e.g., –NO₂, –OCH₃) to quantify rate constants (k) via UV-Vis spectroscopy .
    Table 2 : Substituent Effects on NAS Reactivity (Relative Rates)
Substituentk (M⁻¹s⁻¹)Position
–NO₂1.5 × 10⁻³Para
–OCH₃3.2 × 10⁻⁴Ortho

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) to model hydrogen bonding and π-π stacking .
  • Twinned Crystals : Apply TwinRotMat in SHELXL to deconvolute overlapping reflections .

Q. What integrated strategies elucidate the bioactivity of this compound against enzymatic targets?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinase inhibition) .
  • Molecular Docking : AutoDock Vina predicts binding poses in ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized target proteins .

Methodological Notes

  • Contradiction Management : Conflicting reactivity or bioactivity data should be triaged via multi-technique validation (e.g., NMR, X-ray, and computational modeling) .
  • Safety Protocols : Handle under fume hoods; MSDS guidelines for aniline derivatives recommend nitrile gloves and avoidance of skin contact .

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